REACTION_CXSMILES
|
[OH:1]/[N:2]=[C:3](\Cl)/[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[F:11][C:12]([F:18])([F:17])[C:13]#[C:14][CH2:15][OH:16].C(N(CC)CC)C>ClC(Cl)C.ClCCl>[C:4]1([C:3]2[C:13]([C:12]([F:18])([F:17])[F:11])=[C:14]([CH2:15][OH:16])[O:1][N:2]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
O\N=C(\C1=CC=CC=C1)/Cl
|
Name
|
|
Quantity
|
5.46 g
|
Type
|
reactant
|
Smiles
|
FC(C#CCO)(F)F
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
9.85 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water (100 mL)
|
Type
|
CUSTOM
|
Details
|
the organic layer was collected
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with dichloromethane (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
was composed of a 86:14 mixture of the desired regioisomer, (3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)methanol
|
Type
|
CUSTOM
|
Details
|
The mixture was purified by silica gel chromatography
|
Type
|
ADDITION
|
Details
|
a mixture of ethyl acetate and hexane
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NOC(=C1C(F)(F)F)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 21.96 mmol | |
AMOUNT: MASS | 5.34 g | |
YIELD: PERCENTYIELD | 62.1% | |
YIELD: CALCULATEDPERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |